molecular formula C9H11IN2O B14823541 (3-Cyclopropoxy-4-iodopyridin-2-YL)methanamine

(3-Cyclopropoxy-4-iodopyridin-2-YL)methanamine

Cat. No.: B14823541
M. Wt: 290.10 g/mol
InChI Key: HIEGMGSBXBBXOK-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-4-iodopyridin-2-YL)methanamine is an organic compound with the molecular formula C9H11IN2O It is a derivative of pyridine, featuring a cyclopropoxy group at the third position, an iodine atom at the fourth position, and a methanamine group at the second position

Preparation Methods

The synthesis of (3-Cyclopropoxy-4-iodopyridin-2-YL)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine core: Starting with a suitable pyridine derivative, the cyclopropoxy group is introduced at the third position through a nucleophilic substitution reaction.

    Amination: The methanamine group is introduced at the second position through a reductive amination reaction, using reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(3-Cyclopropoxy-4-iodopyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: The iodine atom at the fourth position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Scientific Research Applications

(3-Cyclopropoxy-4-iodopyridin-2-YL)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-4-iodopyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom contribute to its binding affinity and selectivity, while the methanamine group may facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(3-Cyclopropoxy-4-iodopyridin-2-YL)methanamine can be compared with similar compounds, such as:

    (3-Fluoropyridin-2-yl)methanamine: This compound features a fluorine atom instead of an iodine atom, resulting in different reactivity and biological activity.

    (3-Chloropyridin-2-yl)methanamine:

    (3-Iodopyridin-4-yl)methanamine: Similar to the target compound but lacks the cyclopropoxy group, affecting its overall chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

(3-cyclopropyloxy-4-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C9H11IN2O/c10-7-3-4-12-8(5-11)9(7)13-6-1-2-6/h3-4,6H,1-2,5,11H2

InChI Key

HIEGMGSBXBBXOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2CN)I

Origin of Product

United States

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